molecular formula C18H19FN2O2 B4479479 N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide

N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide

Cat. No.: B4479479
M. Wt: 314.4 g/mol
InChI Key: SGEYWFBYGHIPJU-UHFFFAOYSA-N
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Description

N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dimethylamino group, a fluorobenzamide moiety, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde, dimethylamine, and 2-fluorobenzoic acid.

    Reduction and Condensation: The nitro group of 3-nitrobenzaldehyde is reduced to an amine, which is then condensed with dimethylamine to form the dimethylamino intermediate.

    Amide Formation: The intermediate is then reacted with 2-fluorobenzoic acid under amide coupling conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing catalytic hydrogenation for the reduction step to ensure efficiency and scalability.

    Automated Coupling Reactions: Employing automated reactors for the amide coupling step to maintain consistency and high yield.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

    Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for targeting specific biological pathways, potentially leading to the development of new therapeutic agents.

Industry

In the material science industry, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism by which N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorobenzamide moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide
  • N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-chlorobenzamide
  • N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-bromobenzamide

Uniqueness

Compared to its analogs, N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide is unique due to the presence of the fluorine atom at the 2-position of the benzamide ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-[3-(dimethylamino)-3-oxopropyl]phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-21(2)17(22)11-10-13-6-5-7-14(12-13)20-18(23)15-8-3-4-9-16(15)19/h3-9,12H,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEYWFBYGHIPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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